molecular formula C110H202N2O39P2 B3418413 KDO2-lipid A CAS No. 123621-04-5

KDO2-lipid A

Cat. No.: B3418413
CAS No.: 123621-04-5
M. Wt: 2238.7 g/mol
InChI Key: DIXUKJUHGLIZGU-OIPVZEHTSA-N
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Mechanism of Action

Target of Action

The primary target of (KDO)2-lipid A, a component of lipopolysaccharide (LPS) in most Gram-negative bacteria, is the Toll-like receptor 4 (TLR4) and myeloid differentiation protein 2 complex in animal cells . This receptor complex plays a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating defense-related responses .

Mode of Action

(KDO)2-lipid A interacts with its targets by serving as the active component of LPS. It stimulates potent host immune responses through the TLR4 and myeloid differentiation protein 2 complex . This interaction triggers a cascade of immune responses, including the release of pro-inflammatory cytokines and the activation of the adaptive immune system .

Biochemical Pathways

The biosynthesis of (KDO)2-lipid A involves nine enzymatic steps, which are shared by most Gram-negative bacteria, indicating a conserved structure across different species . The enzymes involved in this pathway include LpxA, LpxC, LpxD, LpxB, LpxK, KdtA, LpxL, and LpxM . The pathway begins with the synthesis of (KDO)2-lipid A on the cytoplasmic surface of the inner membrane of the bacterial cell . After the core oligosaccharide is attached to (KDO)2-lipid A, the molecule is flipped to the outer surface of the inner membrane, where the O-antigen repeats are attached to form LPS .

Result of Action

The interaction of (KDO)2-lipid A with the TLR4 complex triggers a potent immune response, including the release of pro-inflammatory cytokines . This can lead to the activation of the adaptive immune system, providing a defense against the invading bacteria. An overwhelming immune response can also result in endotoxic shock, a potentially lethal condition .

Action Environment

The action of (KDO)2-lipid A can be influenced by various environmental factors. For instance, some bacteria can modify the structure of their (KDO)2-lipid A to adapt to different growth environments and to avoid recognition by the mammalian innate immune systems . This structural modification serves as a strategy to modulate bacterial virulence .

Preparation Methods

Synthetic Routes and Reaction Conditions

KDO2-lipid A can be synthesized through a series of enzymatic reactions. The biosynthesis involves nine enzymatic steps, starting with the formation of lipid A on the cytoplasmic surface of the inner membrane. The enzymes involved include LpxA, LpxC, LpxD, LpxH, LpxB, LpxK, KdtA, LpxL, and LpxM . The compound is then transported to the outer membrane, where it undergoes further modifications .

Industrial Production Methods

Industrial production of this compound typically involves extraction from bacterial cultures. For example, this compound can be extracted from a heptose-deficient Escherichia coli mutant using a single-phase solvent mixture of chloroform and methanol . The extracted compound is then purified using chromatography techniques such as silica, DEAE-cellulose, and C18 reverse-phase resin .

Biological Activity

KDO2-lipid A, a crucial component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, plays a significant role in immune system activation. It is recognized specifically by Toll-like receptor 4 (TLR4), which triggers various immune responses. This article delves into the biological activity of this compound, its biosynthesis, structural modifications, and implications for immunopharmacology.

Structure and Biosynthesis

This compound consists of two 3-deoxy-D-manno-oct-2-ulosonic acid (KDO) residues linked to a lipid A backbone. The biosynthetic pathway involves nine key enzymes that are conserved across many Gram-negative bacteria, including Escherichia coli. The synthesis begins in the cytoplasm and culminates in the assembly of this compound on the bacterial surface, which is essential for bacterial viability and interaction with the host immune system .

Key Enzymes in Biosynthesis

EnzymeFunction
LpxKPhosphorylates disaccharide-1-P to form lipid IVA
KdtATransfers KDO residues from CMP-KDO to lipid IVA
LpxLAcylates lipid IVA
LpxMFurther modifies lipid A structure

Biological Activity

This compound is a potent agonist of TLR4, leading to significant immunological responses. Upon recognition by TLR4, it initiates a cascade of signaling pathways that enhance innate immunity.

Immune Response Induction

Research shows that stimulation with this compound leads to:

  • Increased Sphingolipid Levels : Activation of macrophages (e.g., RAW264.7 cells) results in a substantial increase in cellular sphingolipids, indicating enhanced membrane dynamics and signaling pathways associated with autophagy .
  • Cellular Changes : Cells exposed to this compound exhibit increased size and number of autophagosomes, suggesting a role in autophagic processes critical for innate immune responses .

Case Studies

  • RAW264.7 Macrophage Study :
    • Objective : To assess the impact of this compound on sphingolipid metabolism.
    • Findings : After 24 hours of exposure, sphingolipid content nearly doubled, with significant increases in various subspecies. This was linked to enhanced autophagy and cell signaling mechanisms .
  • Immunopharmacological Applications :
    • Research Focus : Investigating this compound as a potential vaccine adjuvant or therapeutic agent.
    • Outcome : Structurally modified versions show promise in modulating immune responses and could be utilized in developing novel antibiotics targeting biosynthetic pathways .

Structural Modifications and Virulence

Many pathogenic bacteria can alter their this compound structures to evade host immune detection. For instance, Helicobacter pylori produces variants that are poorly recognized by TLR4, allowing these pathogens to persist in hostile environments . Understanding these modifications provides insights into bacterial virulence mechanisms and potential therapeutic targets.

Properties

IUPAC Name

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-3-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C110H202N2O39P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-92(123)142-82(66-60-54-48-42-35-29-23-17-11-5)72-94(125)146-104-96(112-90(121)71-81(65-59-53-47-41-34-28-22-16-10-4)141-91(122)67-61-55-49-43-36-30-24-18-12-6)105(144-88(102(104)150-152(133,134)135)78-140-109(107(129)130)74-86(98(127)101(148-109)85(119)76-114)147-110(108(131)132)73-83(117)97(126)100(149-110)84(118)75-113)139-77-87-99(128)103(145-93(124)70-80(116)64-58-52-46-40-33-27-21-15-9-3)95(106(143-87)151-153(136,137)138)111-89(120)69-79(115)63-57-51-45-39-32-26-20-14-8-2/h79-88,95-106,113-119,126-128H,7-78H2,1-6H3,(H,111,120)(H,112,121)(H,129,130)(H,131,132)(H2,133,134,135)(H2,136,137,138)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,109-,110-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXUKJUHGLIZGU-OIPVZEHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)COC2(CC(C(C(O2)C(CO)O)O)OC3(CC(C(C(O3)C(CO)O)O)O)C(=O)O)C(=O)O)OCC4C(C(C(C(O4)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO[C@@]2(C[C@H]([C@H]([C@H](O2)[C@@H](CO)O)O)O[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C110H202N2O39P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318089
Record name Kdo2-lipid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2238.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123621-04-5
Record name Kdo2-lipid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123621-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kdo2-lipid A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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